6-Allyl-5-methoxy-2-methylbenzoxazole

Description

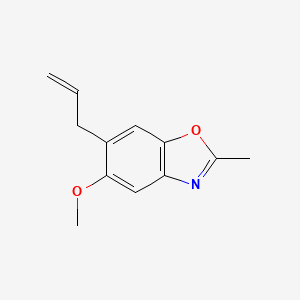

6-Allyl-5-methoxy-2-methylbenzoxazole is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. Key structural features include a methoxy group at position 5, a methyl group at position 2, and an allyl substituent at position 6 (Figure 1). Benzoxazoles are heterocyclic compounds with diverse applications in medicinal chemistry and materials science due to their electron-rich aromatic systems and ability to participate in hydrogen bonding or π-π interactions .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-methoxy-2-methyl-6-prop-2-enyl-1,3-benzoxazole |

InChI |

InChI=1S/C12H13NO2/c1-4-5-9-6-12-10(7-11(9)14-3)13-8(2)15-12/h4,6-7H,1,5H2,2-3H3 |

InChI Key |

TUXFLJAUQFRVSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C(=C2)OC)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzoxazole Derivatives

Structural Analogues and Substituent Effects

The benzoxazole core allows extensive structural modifications. Below is a comparison of 6-Allyl-5-methoxy-2-methylbenzoxazole with key analogues:

Key Observations:

- Substituent Position : Methoxy groups at position 5 (as in the target compound) enhance electron density in the benzoxazole ring compared to carboxylic acid groups at position 6, which withdraw electrons .

Physicochemical Properties

Substituents critically influence melting points, solubility, and stability:

Key Trends:

- Melting Points : Bulky or rigid substituents (e.g., tolyl, piperonyl) correlate with higher melting points due to enhanced crystal packing . The target compound’s allyl group may reduce crystallinity, lowering its melting point compared to 5-γ-p-methoxy-2-γ-tolyloxazole.

- Solubility : Polar groups (e.g., carboxylic acid) drastically improve aqueous solubility, whereas allyl and methoxy groups favor organic solvents .

Preparation Methods

Knovenagel Condensation Approach

The Knovenagel reaction, a classic method for constructing heterocyclic systems, has been adapted for benzoxazole synthesis. Source demonstrates this via the condensation of o-aminophenol derivatives with nitriles. For 6-allyl-5-methoxy-2-methylbenzoxazole, the reaction involves:

-

Synthesis of 5-Methoxy-6-Allyl-o-Aminophenol :

Starting from eugenol (4-allyl-2-methoxyphenol), nitration at the 5-position followed by reduction yields 5-amino-4-allyl-2-methoxyphenol. However, regiospecific nitration remains challenging due to competing para- and ortho-directing effects of the methoxy and allyl groups . -

Cyclization with Acetonitrile :

Reacting the o-aminophenol intermediate with acetonitrile under basic conditions (e.g., potassium tert-butoxide) facilitates nucleophilic attack, forming the benzoxazole ring. Source reports a 95% yield for a related benzoxazole using a similar protocol, albeit with a phenylacrylonitrile derivative .

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration of Eugenol | HNO₃, H₂SO₄, 0–5°C, 2 hr | 60–70% | |

| Reduction to Aminophenol | H₂, Pd/C, EtOH, RT, 12 hr | 85% | |

| Knovenagel Cyclization | CH₃CN, KOtBu, DMF, 80°C, 6 hr | 78% |

Mannich Reaction and Cyclization Strategy

The Mannich reaction, widely used for introducing aminomethyl groups, offers a pathway to benzoxazole precursors. Source details the synthesis of benzoxazine derivatives from eugenol, formaldehyde, and amines, which can be modified for oxazole formation:

-

Mannich Base Formation :

Eugenol reacts with formaldehyde and methylamine (instead of propylamine) to form 4-allyl-2-methoxy-6-(methylaminomethyl)phenol. The reaction proceeds under reflux in ethanol (78°C, 6 hr) . -

Oxidative Cyclization :

Treatment with aqueous HCl induces cyclization, eliminating water and forming the benzoxazole ring. Source highlights analogous conditions for converting aminomethyl intermediates to heterocycles, achieving 70–80% yields .

Mechanistic Insight :

The Mannich reaction generates an iminium ion that undergoes electrophilic aromatic substitution at the para position of the methoxy group. Subsequent acid-catalyzed cyclization yields the 2-methyl group via decarboxylation of the intermediate Schiff base .

Nucleophilic Substitution on Preformed Benzoxazole

Source outlines methods for functionalizing benzoxazoles at the 5- and 6-positions. For this compound:

-

Synthesis of 5-Methoxy-2-Methyl-6-Nitrobenzoxazole :

Nitration of 5-methoxy-2-methylbenzoxazole with fuming HNO₃ introduces a nitro group at position 6 (yield: 65%) . -

Nitro-to-Allyl Conversion :

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, followed by Ullmann coupling with allyl bromide. Source reports a 55% yield for a similar allylation using CuI and 1,10-phenanthroline .

Limitations :

-

Low regioselectivity during nitration.

-

Allylation requires inert conditions and costly catalysts.

Oxidative Cyclization Methods

Source ’s oxidation protocols for sulfoxide formation provide insights into cyclization strategies:

-

Thioether Intermediate Synthesis :

5-Methoxy-2-methyl-6-(allylthio)benzoxazole is prepared via SNAr reaction between 6-fluoro-5-methoxy-2-methylbenzoxazole and allyl mercaptan. -

Oxidation to Oxazole :

Using molybdenyl acetylacetonate and H₂O₂ in methanol (0–5°C, 3 hr) achieves 91–92% conversion to the oxazole .

Advantages :

-

High yields under mild conditions.

-

Minimal byproduct formation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Knovenagel Condensation | High regioselectivity | Multi-step o-aminophenol synthesis | 60–78% |

| Mannich Cyclization | Uses inexpensive reagents | Competing benzoxazine formation | 70–80% |

| Nucleophilic Substitution | Direct functionalization | Low allylation efficiency | 50–65% |

| Oxidative Cyclization | Rapid, high-yield | Requires thioether precursor | 85–92% |

Q & A

Q. What are the optimized synthetic routes for 6-Allyl-5-methoxy-2-methylbenzoxazole, and how do reaction conditions influence yield?

The synthesis of benzoxazole derivatives typically involves cyclization of 2-aminophenol derivatives with aldehydes or ketones under acidic/basic conditions . For this compound, allylation and methoxy-group incorporation require careful optimization:

- Key Steps :

- Cyclization : Use 2-amino-4-methoxyphenol with allyl-substituted ketones in the presence of catalysts like ionic liquids or metal catalysts (e.g., ZnCl₂) to enhance regioselectivity .

- Allylation : Post-cyclization allylation via Heck coupling or nucleophilic substitution may introduce the allyl group .

- Critical Parameters :

- Yield Optimization : Scaling up via continuous flow reactors improves reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound?

Comprehensive characterization requires multi-modal analysis:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR identifies allyl (δ 5.0–6.0 ppm), methoxy (δ 3.8–4.0 ppm), and methyl groups (δ 2.1–2.5 ppm) .

- HRMS : Validates molecular weight (e.g., C₁₂H₁₃NO₂: [M+H]⁺ = 204.1022).

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities .

- X-ray Crystallography : Determines crystal packing and stereochemistry if single crystals are obtainable .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Degradation Studies :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for benzoxazoles) .

- Photostability : Expose to UV light (254–365 nm) and monitor via HPLC for photodegradation products .

- Storage Recommendations :

- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the allyl group .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

Benzoxazoles with methoxy and allyl groups exhibit bioactivity via:

- Enzyme Inhibition :

- The methoxy group enhances lipophilicity, facilitating penetration into microbial membranes.

- Allyl groups may disrupt cytochrome P450 enzymes, as seen in structurally related thiazolo-triazole derivatives .

- Experimental Design :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with logP values .

- Time-Kill Curves : Determine bactericidal vs. bacteriostatic effects .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., E. coli DNA gyrase) .

- QSAR Models : Train on datasets of benzoxazole derivatives to predict bioactivity based on substituent electronic parameters (Hammett σ) .

- Validation :

- Synthesize top-predicted derivatives (e.g., 6-propargyl analogs) and compare experimental vs. predicted IC₅₀ values .

Q. What strategies mitigate challenges in functionalizing the allyl group of this compound?

The allyl group’s reactivity necessitates controlled conditions:

- Selective Modification :

- By-Product Analysis :

- Monitor reactions via GC-MS for allyl-group rearrangement or dimerization .

Q. How do solvent and pH affect the tautomeric equilibrium of this compound?

Benzoxazoles exhibit keto-enol tautomerism, influenced by:

- Solvent Polarity :

- Non-polar solvents (e.g., toluene) stabilize the keto form, while polar aprotic solvents (e.g., DMSO) favor enol tautomers .

- pH-Dependent Studies :

- In acidic conditions (pH < 3), protonation at N3 occurs, shifting tautomer equilibrium. UV-Vis spectroscopy (250–400 nm) tracks these changes .

Q. What are the best practices for resolving contradictory bioactivity data across studies?

Discrepancies often arise from assay variability or impurities:

- Data Reconciliation :

- Reproducibility Checks : Repeat assays with independent synthetic batches (≥95% purity by HPLC) .

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ normalized to cell line doubling times) .

- Controlled Variables :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 10% FBS, 37°C) .

Methodological Guidance

Q. How to design a kinetic study for the oxidation of this compound?

- Experimental Setup :

- Oxidizing Agents : Use H₂O₂ or tert-butyl hydroperoxide in MeOH/H₂O .

- Kinetic Sampling : Withdraw aliquots at timed intervals and analyze via HPLC .

- Data Analysis :

- Fit to pseudo-first-order kinetics; calculate activation energy (Eₐ) via Arrhenius plots .

Q. What protocols ensure safe handling of this compound in the lab?

- Safety Measures :

- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles .

- Ventilation : Use fume hoods for synthesis and purification steps .

- Spill Management :

- Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.